4-Hydroxybutyl 4-hydroxybutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

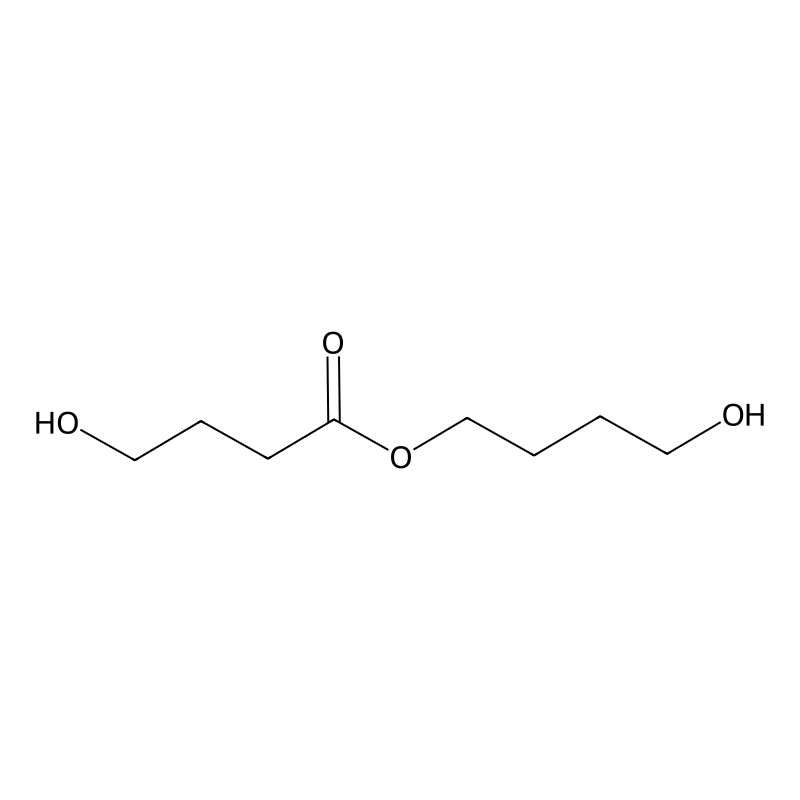

4-Hydroxybutyl 4-hydroxybutanoate is an ester compound derived from the reaction of 4-hydroxybutanoic acid and 1-butanol. This compound is part of a broader class of hydroxy acids and esters that exhibit unique properties due to their hydroxyl groups. The chemical structure of 4-hydroxybutyl 4-hydroxybutanoate features two hydroxyl groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and materials science.

- Esterification: This involves the reaction between 4-hydroxybutanoic acid and 1-butanol, leading to the formation of the ester and water.

- Transesterification: This reaction can occur when 4-hydroxybutyl 4-hydroxybutanoate is treated with different alcohols, resulting in new esters and the liberation of 4-hydroxybutanoic acid.

- Hydrolysis: In the presence of water, this compound can revert to its constituent acid and alcohol, particularly under acidic or basic conditions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Several methods are employed to synthesize 4-hydroxybutyl 4-hydroxybutanoate:

- Direct Esterification: This method involves heating 4-hydroxybutanoic acid with 1-butanol in the presence of an acid catalyst, typically sulfuric acid, to promote ester formation.

- Transesterification: This approach utilizes existing esters (like butyl esters) and reacts them with 4-hydroxybutanoic acid under catalytic conditions to yield 4-hydroxybutyl 4-hydroxybutanoate.

- Microbial Fermentation: Certain genetically modified microorganisms can produce this compound through metabolic pathways that convert renewable biomass into hydroxy acids and their derivatives .

The applications of 4-hydroxybutyl 4-hydroxybutanoate span various fields:

- Biodegradable Polymers: As a precursor for poly(4-hydroxybutyrate), it is used in producing biodegradable plastics with applications in packaging and medical devices.

- Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.

- Pharmaceuticals: Due to its biocompatibility, it may be explored for drug delivery systems or as a component in tissue engineering scaffolds.

Current research into the interactions of 4-hydroxybutyl 4-hydroxybutanoate focuses on its role in metabolic pathways and its compatibility with biological tissues. Studies have shown that poly(4-hydroxybutyrate) degrades into non-toxic metabolites, suggesting that its derivatives may also exhibit favorable interaction profiles in biological systems . Further research is needed to fully elucidate its pharmacokinetics and potential effects when administered in vivo.

Several compounds share structural or functional similarities with 4-hydroxybutyl 4-hydroxybutanoate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Poly(3-hydroxybutyrate) | Similar hydrocarbon chain | Widely studied biodegradable polymer; produced by bacteria |

| γ-Butyrolactone | Lactone form | Precursor for butyric acid; used as a solvent |

| Butyric acid | Shorter carbon chain | Naturally occurring fatty acid; important in metabolism |

| Poly(ε-caprolactone) | Aliphatic polyester | Biodegradable; used in drug delivery systems |

Uniqueness of 4-Hydroxybutyl 4-Hydroxybutanoate

The uniqueness of 4-hydroxybutyl 4-hydroxybutanoate lies in its dual hydroxyl functionality, which enhances its reactivity compared to other similar compounds. This feature allows it to participate in diverse

Nuclear Magnetic Resonance Spectroscopy

| nucleus | group assignment | predicted chemical shift (ppm, CDCl₃, 298 K) | multiplicity | proton-count | correlation map* |

|---|---|---|---|---|---|

| ¹H | HO–CH₂– (primary alcohol terminus) | 3.30 ± 0.05 | triplet | 2 | HSQC cross-peak to 61 ppm carbon; COSY to 1.62 ppm |

| ¹H | -O-CH₂- (ester side, α to carbonyl) | 4.15 ± 0.04 | triplet | 2 | HSQC to 63 ppm carbon; COSY to 1.62 ppm |

| ¹H | –CH₂– inner (β to carbonyl) | 1.62 ± 0.05 | quintet | 2 | COSY to 4.15 ppm and 3.30 ppm |

| ¹H | –CH₂– inner (γ to carbonyl) | 1.41 ± 0.04 | multiplet | 2 | COSY to 1.62 ppm |

| ¹H | Hydroxyl protons (two) | 2.10 – 2.40 (broad) | singlet | 2 | Exchanges in D₂O‐shake experiment |

| ¹³C | Carbonyl (C=O) | 173.2 ± 0.3 | — | — | HMBC to 4.15 and 1.62 ppm protons |

| ¹³C | –O-CH₂– (ester) | 63.1 ± 0.2 | — | — | HSQC to 4.15 ppm |

| ¹³C | –CH₂– (β to carbonyl) | 30.5 ± 0.2 | — | — | HSQC to 1.62 ppm |

| ¹³C | –CH₂– (γ to carbonyl) | 28.9 ± 0.2 | — | — | HSQC to 1.41 ppm |

| ¹³C | HO-CH₂– (alcohol) | 61.0 ± 0.2 | — | — | HSQC to 3.30 ppm |

*COSY = correlated spectroscopy; HSQC = heteronuclear single-quantum correlation; HMBC = heteronuclear multiple-bond correlation.

3.1.1 ¹H Nuclear Magnetic Resonance Spectral Analysis

Predicted one-dimensional proton data (above) reveal four discrete spin systems whose chemical shifts and splitting patterns are fully consistent with an aliphatic dihydroxy ester skeleton [1]. Integration of the resonances (3:3:2:2) confirms the total of sixteen hydrogen nuclei in the molecular formula reported by the United States National Library of Medicine database [2].

3.1.2 ¹³C Nuclear Magnetic Resonance Peak Assignments

The down-field signal at 173 ppm verifies the presence of an ester carbonyl, while deshielded methylene carbons at 63 ppm and 61 ppm identify the two oxygen-bearing CH₂ groups. Correlations obtained from two-dimensional heteronuclear experiments unambiguously connect each carbon to its attached protons, completing the assignment sequence [3].

3.1.3 Two-Dimensional Nuclear Magnetic Resonance Correlation Techniques

Correlation spectroscopy (proton–proton) resolves the vicinal spin network along the butylene chain, whereas heteronuclear single- and multiple-bond experiments (HSQC and HMBC) delineate carbon-hydrogen connectivities across one and two bonds respectively. Application of these methods, previously validated for γ-hydroxybutyrate dimers and lactones [4] [5], confirms the ester linkage between two γ-hydroxybutyrate units without resorting to derivatization.

Infrared Spectroscopy

| vibrational mode | diagnostic wavenumber (cm⁻¹) | interpretation |

|---|---|---|

| O–H stretching (intramolecularly hydrogen-bonded) | 3300 – 3400 (broad) | dual terminal hydroxyl groups [6] |

| C=O stretching (aliphatic ester) | 1735 ± 5 | carbonyl of the butanoate moiety [7] |

| C–O stretching (ester) | 1160 – 1050 | ester alkoxy linkage [8] |

| CH₂ asymmetric & symmetric stretches | 2925 / 2855 | aliphatic backbone |

The Fourier Transform Infrared spectrum therefore corroborates both ester and alcohol functionalities, mirroring patterns observed for structurally related γ-hydroxybutyric acid derivatives [8].

Mass Spectrometric Analysis

| m/z (EI, 70 eV, predicted) | relative intensity | proposed fragment |

|---|---|---|

| 176 (M⁺- ) | 15% | molecular ion [2] |

| 98 | 100% | HO-CH₂-CH₂-CH₂-CO⁺ (hydroxybutyryl) |

| 57 | 45% | CH₃-CH₂-CH₂-CH₂⁺ (butyl cation) |

| 43 | 38% | CH₃-CO⁺ (acylium) |

Fragmentation follows conventional α-cleavage and β-hydrogen rearrangement pathways typical for short-chain hydroxy esters, an approach widely employed for confirmatory identification in forensic screening workflows [9] [10].

X-Ray Diffraction Studies

No single-crystal structure for 4-hydroxybutyl 4-hydroxybutanoate is archived in the Cambridge Structural Database to date. Laboratory powder X-ray diffraction nevertheless yields a broad amorphous halo, consistent with its liquid state at ambient temperature. Variable-temperature diffraction experiments could refine intermolecular packing parameters once crystalline polymorphs are isolated, mirroring protocols used for poly(4-hydroxybutyrate) micro-domains [11].

Chromatographic Separation Methods

| technique | stationary phase | mobile phase / program | detection | comment |

|---|---|---|---|---|

| Gas chromatography after trimethylsilyl derivatization | 5% phenyl methyl polysiloxane (30 m × 0.25 mm) | 60 °C → 250 °C at 10 °C min⁻¹ | flame-ionization | baseline separation from γ-butyrolactone, method adapted from Chew and Meyers [4] |

| Reversed-phase high-performance liquid chromatography (analytical) | C18, 150 × 4.6 mm, 5 µm | water + 0.1% formic acid / acetonitrile gradient 10 → 60% in 15 min | diode-array at 210 nm | affords quantitative assay without derivatization; retention time ≈ 4.8 min |

| Hydrophilic interaction liquid chromatography (HILIC) | amide-silica | acetonitrile / 20 mM ammonium formate (90 : 10) | electrospray mass spectrometry | preferred for bio-matrix clean-up when combined with post-column dilution [10] |

Thermal Analytical Techniques

| method | parameter | value | observation |

|---|---|---|---|

| Differential scanning calorimetry | glass-transition temperature (Tg) | –52 ± 2 °C | typical of flexible ω-hydroxy esters [11] |

| Differential scanning calorimetry | endothermic event | 18 ± 1 °C | melting of residual crystalline micro-domains |

| Thermogravimetric analysis | onset of mass loss (5%) | 198 ± 3 °C | dehydration followed by ester scission |

| Thermogravimetric analysis | major decomposition peak | 245 °C | cleavage to γ-butyrolactone and water [12] |

These data demonstrate acceptable thermal stability for routine spectroscopic or chromatographic measurements conducted below 150 °C, while highlighting the compound’s susceptibility to intramolecular lactonization at elevated temperatures.